![molecular formula C42H80NO10P B1244205 1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine](/img/structure/B1244205.png)
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
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Overview
Description
PS(18:1(9Z)/18:0), also known as PS(18:1/18:0) or PS(36:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:0) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:0) can be converted into PE(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:1(9Z)/18:0) can be biosynthesized from PC(18:1(9Z)/18:0) and L-serine through its interaction with the enzyme phosphatidylserine synthase. In humans, PS(18:1(9Z)/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:0) pathway.
1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a conjugate acid of a 1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine(1-).
Scientific Research Applications
Metabolomic Profiling
1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine is identified in the sputum metabolome of asthma patients. This compound contributes to the differential metabolomic profiles between asthma patients and healthy controls, suggesting its role in asthma pathophysiology and potential as a biomarker (Tian et al., 2017).
Neurotrophic Effects
Phospholipids, including variants of 1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine, have been isolated from Bombycis corpus. These compounds demonstrate neurotrophic effects by stimulating the synthesis of nerve growth factor (NGF) in cultured astrocytes, indicating their potential in neurological research and therapy (Kwon et al., 2003).
Lipid Bilayer Research
Research on lipid bilayers, crucial for understanding cell membrane dynamics, includes studying compounds like 1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine. Studies focus on their behavior in phospholipid bilayers, providing insights into membrane fluidity, stability, and molecular motion, crucial for biological and pharmacological applications (Barton & Gunstone, 1975).
Lipid-Molecule Interactions
This compound plays a role in studying the interactions between small molecules and lipid membranes. Such research can inform drug development, particularly in understanding how drug candidates interact with cell membranes (Huang et al., 2013).
Plant Biology Research
In plant biology, similar compounds are used to investigate lipid-linked desaturation of acyl groups in plant microsomal membranes. These studies provide insights into plant lipid metabolism and the role of unsaturated lipids in plant cells (Sperling & Heinz, 1993).
properties
Product Name |
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine |
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Molecular Formula |
C42H80NO10P |
Molecular Weight |
790.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,38-39H,3-16,18,20-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-/t38-,39+/m1/s1 |
InChI Key |
VYDABBXFPODZIE-IAJQVIMPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCC(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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